molecular formula C11H15NO2S B2945061 5-Methyl-4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde CAS No. 889973-56-2

5-Methyl-4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde

Cat. No.: B2945061
CAS No.: 889973-56-2
M. Wt: 225.31
InChI Key: OXNWHJIVCWYBLL-UHFFFAOYSA-N
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Description

5-Methyl-4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde is a thiophene-derived aldehyde featuring a methyl group at the 5-position and a morpholinylmethyl substituent at the 4-position. This compound is of interest in medicinal chemistry and materials science due to its hybrid aromatic-heterocyclic structure, which balances electronic properties and steric effects.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-9-10(6-11(8-13)15-9)7-12-2-4-14-5-3-12/h6,8H,2-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNWHJIVCWYBLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)C=O)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde typically involves the following steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products:

    Oxidation: 5-Methyl-4-(morpholin-4-ylmethyl)thiophene-2-carboxylic acid.

    Reduction: 5-Methyl-4-(morpholin-4-ylmethyl)thiophene-2-methanol.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

Based on the search results, here's what is known about the applications of 5-methyl-4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde:

General Information:

  • This compound is a chemical compound with the molecular weight of 225.30999755859375 and the InChIKey identifier InChIKey=OXNWHJIVCWYBLL-UHFFFAOYSA-N .
  • The product is intended for laboratory use only .

As a Discontinued Product:

  • The product "this compound" is discontinued by Fluorochem and is currently unavailable for purchase in 500mg, 1g, 2g, and 5g sizes .
  • Cymit Quimica suggests filling out a form or emailing them for inquiries about similar products .

Potential Research Applications:

While the provided search results do not offer specific applications for this compound, they do point to related areas of research where similar compounds are used:

  • Histone Acetyltransferase (HAT) Inhibitors: Thiophene derivatives are used in the creation of Histone Acetyltransferase (HAT) p300 inhibitors . The modification of thiophene core structures has been explored for its effects on inhibitory activity .
  • Antiproliferative Activity: Thiophene derivatives have demonstrated antiproliferative activity against cancer cell lines .
  • Synthesis of Quinoline Derivatives : Morpholine is used in the synthesis of quinoline derivatives, which have a range of applications including antiproliferative activity .
  • Schiff base synthesis: Morpholine-containing Schiff bases have demonstrated pharmacological activity and are used in making complexes of transition and post-transition metals . Some of these metal complexes have been shown to be potential cancer therapeutic agents .

Mechanism of Action

The mechanism of action of 5-Methyl-4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The morpholinyl group can enhance binding affinity and specificity, while the thiophene ring can participate in π-π interactions and hydrogen bonding.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Routes: The target compound and analogs are synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura in and ) or condensation (e.g., Knoevenagel in ). Palladium catalysts are frequently employed for introducing aromatic/heteroaromatic substituents.
  • Substituent Effects : Bulky groups (e.g., carbazole in 6a) increase melting points due to enhanced π-stacking, while flexible morpholine groups may lower thermal stability.

Physicochemical and Electronic Properties

  • Solubility : The morpholine group in the target compound improves aqueous solubility compared to lipophilic analogs like 6a–c () or 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde ().
  • Electronic Effects: Electron-donating groups (e.g., morpholine, diphenylamino) red-shift absorption spectra, making compounds like 6b suitable for optoelectronics. The aldehyde group in all analogs allows for further functionalization via Schiff base formation or nucleophilic addition.

Stability and Reactivity

  • Thermal Stability : Higher melting points in carbazole derivatives (6a) suggest greater stability under thermal stress compared to morpholine-containing compounds.
  • Reactivity: The aldehyde group in the target compound is prone to oxidation, necessitating stabilization under inert conditions, whereas methylthio or cyano groups () offer alternative reactive sites.

Biological Activity

5-Methyl-4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, applications in research, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a methyl group and a morpholinylmethyl group. This unique structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The morpholinyl group enhances binding affinity and specificity, while the thiophene ring participates in π-π interactions and hydrogen bonding, which are crucial for modulating biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to thiophenes. While specific data on this compound is limited, similar thiophene derivatives have shown promising activity against various bacterial strains. For instance, compounds in this class have demonstrated minimum inhibitory concentration (MIC) values ranging from 2–5 µg/mL against Escherichia coli and Staphylococcus aureus, indicating significant antimicrobial properties .

Anticancer Activity

The compound's structural similarity to other biologically active thiophene derivatives suggests potential anticancer activity. In related studies, thiophene-based compounds exhibited IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 0.03–4.74 µM against various cancer cell lines, including lung and colon cancer cells . Although direct studies on this compound are scarce, its structural features may confer similar anticancer properties.

Comparative Analysis

A comparative analysis with similar compounds provides insights into the unique aspects of this compound:

Compound NameStructure FeaturesBiological Activity
Thiophene-2-carbaldehyde Lacks methyl and morpholinyl substitutionsLimited biological activity
5-Methylthiophene-2-carbaldehyde Similar structure without morpholinyl groupModerate antimicrobial activity
4-(Morpholin-4-ylmethyl)thiophene-2-carbaldehyde Similar structure without methyl groupPotentially enhanced binding properties
This compound Unique combination enhancing reactivityPromising antimicrobial and anticancer potential

Case Studies and Research Findings

  • Antimicrobial Studies : A study on thiophene-derived Schiff base complexes showed enhanced antimicrobial activity against E. coli and Candida albicans, suggesting that modifications in thiophene structures can lead to significant biological effects .
  • Anticancer Research : Investigations into related thiophene compounds indicated promising anticancer activities with low IC50 values against various cancer cell lines, highlighting their potential as therapeutic agents .
  • Enzyme Inhibition Studies : Compounds structurally similar to this compound have been evaluated for their ability to inhibit histone acetyltransferase enzymes, which play critical roles in gene regulation .

Q & A

Q. What synthetic methodologies are commonly employed to introduce morpholinylmethyl groups into thiophene carbaldehyde derivatives?

Morpholinylmethyl groups are typically introduced via nucleophilic substitution or Mannich-type reactions. For example, chloromethylation using formaldehyde and HCl/ZnCl₂ (as in ) generates reactive intermediates that can react with morpholine. Alternatively, palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille couplings) may be adapted for functionalization, as seen in , where aryl groups are appended to thiophene cores. Post-synthetic modifications, such as oxidation of thioethers to sulfones ( ), could also be leveraged to fine-tune reactivity .

Q. What spectroscopic and analytical techniques are critical for characterizing thiophene carbaldehyde derivatives?

Essential techniques include:

  • NMR spectroscopy (¹H, ¹³C, DEPT) to confirm regiochemistry and substitution patterns (e.g., aldehyde proton at δ ~9.8–10.0 ppm, thiophene ring protons at δ 6.5–8.0 ppm) .
  • FT-IR spectroscopy to identify carbonyl (C=O stretch ~1675 cm⁻¹) and morpholine C-N stretches (~1100 cm⁻¹) .
  • Elemental analysis to verify purity and stoichiometry, as demonstrated in for related compounds (e.g., C: 73.34% found vs. 73.39% calc.) .
  • Mass spectrometry (HRMS or ESI-MS) for molecular ion confirmation (e.g., [M⁺] at m/z 475.0936 in ) .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of electrophilic substitutions on 5-Methyl-4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde?

Regioselectivity is governed by electronic and steric effects. The morpholinylmethyl group acts as an electron-donating substituent, directing electrophiles to the α-position of the thiophene ring. However, steric hindrance from the methyl group at position 5 may shift reactivity. For instance, shows that chloromethylation under HCl/ZnCl₂ favors oligomerization due to rapid polycondensation, whereas controlled stoichiometry in Pd-catalyzed reactions () enables precise functionalization. Computational studies (e.g., DFT) could further predict reactive sites by analyzing frontier molecular orbitals .

Q. What strategies resolve contradictions in spectral data or elemental analysis between synthetic batches?

Discrepancies often arise from incomplete purification or side reactions. For example:

  • Elemental analysis mismatches : Recrystallization or column chromatography (as in ) removes byproducts like unreacted aldehyde or oligomers.
  • NMR anomalies : Use 2D NMR (COSY, HSQC) to distinguish regioisomers. In , dihedral angles (e.g., -172.2° for C4–N1–N2–C7) confirm non-planar conformations that affect splitting patterns .
  • Mass spectrometry impurities : High-resolution MS (HRMS) differentiates isobaric species, such as oxidation byproducts (e.g., sulfonyl vs. aldehyde groups in ) .

Q. How can computational chemistry aid in predicting the reactivity of this compound in catalytic systems?

Density Functional Theory (DFT) calculations can model transition states and binding energies. For example:

  • Catalytic coupling reactions : Simulate Pd(0)-mediated cross-coupling (as in ) to optimize ligand effects (e.g., PPh₃ vs. t-Bu₃P) on reaction rates .
  • Non-covalent interactions : Analyze hydrogen bonding (e.g., N–H⋯O in ) or π-π stacking in crystal packing to design supramolecular assemblies .
  • Solvent effects : COSMO-RS simulations predict solubility and stability in polar vs. non-polar media .

Methodological Guidelines

Experimental procedure for synthesizing this compound
Step 1 : Chloromethylation of 5-methylthiophene-2-carbaldehyde using formaldehyde/HCl/ZnCl₂ ().
Step 2 : React chloromethyl intermediate with morpholine in anhydrous THF at 60°C for 12 hrs.
Step 3 : Purify via column chromatography (silica gel, hexane:EtOAc 4:1). Yield: ~65–75%.
Characterization :

  • ¹H NMR (CDCl₃) : δ 9.88 (s, 1H, CHO), 3.72 (m, 4H, morpholine OCH₂), 2.56 (m, 4H, morpholine NCH₂), 2.31 (s, 3H, CH₃) .
  • IR (KBr) : 1680 cm⁻¹ (C=O), 1115 cm⁻¹ (C-N).

Designing a stability study under oxidative conditions

  • Conditions : Expose compound to 30% H₂O₂ in glacial acetic acid (). Monitor via TLC and HPLC.
  • Key findings : Oxidation of the aldehyde to carboxylic acid (IR shift from 1680 to 1705 cm⁻¹) and morpholine degradation (disappearance of NCH₂ signals in NMR) .
  • Mitigation : Store under inert atmosphere with desiccants to prevent hydrolysis.

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